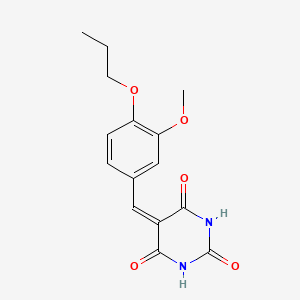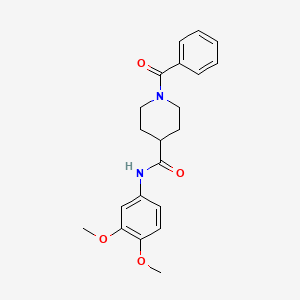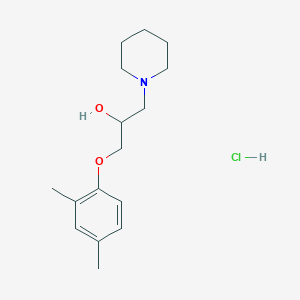
5-(3-methoxy-4-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-methoxy-4-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as MPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPP belongs to the class of pyrimidinetriones, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 5-(3-methoxy-4-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of enzymes involved in oxidative stress and inflammation, which may contribute to its neuroprotective effects. This compound has also been shown to modulate the activity of ion channels and neurotransmitter receptors in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects in various cell and animal models. This compound has been shown to reduce oxidative stress and inflammation, which may contribute to its potential therapeutic effects in neurodegenerative disorders. This compound has also been shown to modulate the activity of ion channels and neurotransmitter receptors, which may contribute to its potential therapeutic effects in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-methoxy-4-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and diverse biological activities. However, this compound also has some limitations, such as its poor solubility in aqueous solutions and its potential for non-specific binding to proteins and other biomolecules.
Direcciones Futuras
There are several future directions for the study of 5-(3-methoxy-4-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One possible direction is to further investigate the mechanism of action of this compound and its potential therapeutic applications in neurological disorders. Another direction is to develop new synthetic methods for this compound and its analogs with improved solubility and bioavailability. Finally, this compound could be further studied for its potential applications in cancer therapy and as a diagnostic tool for Alzheimer's disease.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including further investigation of its mechanism of action and potential therapeutic applications in neurological disorders.
Métodos De Síntesis
The synthesis of 5-(3-methoxy-4-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction between 3-methoxy-4-propoxybenzaldehyde and barbituric acid in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the pyrimidinetrione ring. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of solvent, reaction time, and temperature.
Aplicaciones Científicas De Investigación
5-(3-methoxy-4-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to exhibit a wide range of biological activities, such as antioxidant, anti-inflammatory, and neuroprotective effects. This compound has also been studied for its potential applications in cancer therapy and as a diagnostic tool for Alzheimer's disease.
Propiedades
IUPAC Name |
5-[(3-methoxy-4-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-3-6-22-11-5-4-9(8-12(11)21-2)7-10-13(18)16-15(20)17-14(10)19/h4-5,7-8H,3,6H2,1-2H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRFPQMEECELAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)NC(=O)NC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5011273.png)
![4-ethyl-5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B5011276.png)

![2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B5011290.png)

![ethyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5011303.png)
![methyl 3-oxo-3-{[2-(1-piperidinylcarbonyl)phenyl]amino}propanoate](/img/structure/B5011304.png)
![5-[4-(allyloxy)benzylidene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5011312.png)
![N-(3'-fluoro-3-biphenylyl)-1-{[4-(3-hydroxy-1-propyn-1-yl)-2-thienyl]methyl}-4-piperidinecarboxamide](/img/structure/B5011317.png)
![1-[4-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}sulfonyl)phenyl]ethanone](/img/structure/B5011322.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-(3,5-dimethoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5011341.png)

![3-[(4-bromo-3-chlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5011352.png)
![(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)(phenyl)acetic acid](/img/structure/B5011357.png)